Boc-L-beta-homoleucine
CAS No.: 132549-43-0
VCID: VC21540217
Molecular Formula: C12H23NO4
Molecular Weight: 245,32 g/mole
* For research use only. Not for human or veterinary use.

Description |
Boc-L-beta-homoleucine, also known as (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid, is a valuable amino acid derivative widely used in peptide synthesis and pharmaceutical research. It is a protected form of L-beta-homoleucine, where the tert-butoxycarbonyl (Boc) group protects the amino group, facilitating its incorporation into peptides without unwanted side reactions during synthesis. Peptide SynthesisBoc-L-beta-homoleucine is a crucial building block in peptide synthesis. It is used to design biologically active peptides and pharmaceuticals by providing a protected amino group that can be deprotected under mild conditions to form peptide bonds. Drug DevelopmentIn drug development, particularly in cancer research, modifications of amino acids like Boc-L-beta-homoleucine can enhance therapeutic efficacy. These modifications allow researchers to create drugs with improved stability and specificity. BioconjugationThis compound plays a significant role in bioconjugation processes. It enables researchers to attach biomolecules to surfaces or other molecules, facilitating targeted drug delivery systems. Protein EngineeringBoc-L-beta-homoleucine is used in protein engineering to modify protein structures. By incorporating this amino acid derivative, researchers can improve protein stability and functionality for various applications. Neuroscience ResearchIn neuroscience, Boc-L-beta-homoleucine is explored to investigate the role of specific amino acids in neurotransmitter function and neuroprotection. This research helps in understanding neurological disorders and developing therapeutic strategies. Research FindingsRecent studies have highlighted the importance of amino acid derivatives in peptide synthesis and drug development. For instance, incorporating hydrophobic amino acids like leucine into peptides can alter their physicochemical properties, such as hydrophobicity, which affects their biological activity and stability . While Boc-L-beta-homoleucine itself is not directly mentioned in these studies, its structural similarity to other amino acid derivatives suggests potential applications in similar contexts. |
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CAS No. | 132549-43-0 |
Product Name | Boc-L-beta-homoleucine |
Molecular Formula | C12H23NO4 |
Molecular Weight | 245,32 g/mole |
IUPAC Name | (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Standard InChIKey | XRVAMBSTOWHUMM-VIFPVBQESA-N |
Isomeric SMILES | CC(C)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Synonyms | 132549-43-0;Boc-L-beta-homoleucine;Boc-beta-Homoleu-OH;(S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoicacid;Boc-L-beta-HLeu-OH;(3S)-3-[(tert-butoxycarbonyl)amino]-5-methylhexanoicacid;(S)-3-(Boc-amino)-5-methylhexanoicacid;AmbotzBAA6190;PubChem12105;N-Boc-L-beta-homoleucine;AC1MC55G;14975_ALDRICH;SCHEMBL4934738;14975_FLUKA;CTK8B3012;MolPort-003-793-994;XRVAMBSTOWHUMM-VIFPVBQESA-N;ZINC2572715;ANW-41594;CB-726;MFCD02101665;AKOS015900923;BL720-1;AJ-42077;AK-90329 |
PubChem Compound | 2761526 |
Last Modified | Aug 15 2023 |
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